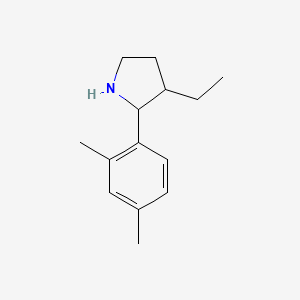![molecular formula C14H11F3N2S2 B12874608 N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiophene ring and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-aminothiophene with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反応の分析
Types of Reactions
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas.
科学的研究の応用
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
類似化合物との比較
Similar Compounds
- N-(2-Thiophenyl)-N’-phenylthiourea
- N-(2-Thiophenyl)-N’-[4-(trifluoromethyl)phenyl]thiourea
- N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea
Uniqueness
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the thiophene ring and the trifluoromethyl-substituted phenyl ring. These structural features contribute to its distinct chemical properties, such as increased stability and enhanced biological activity compared to similar compounds.
特性
分子式 |
C14H11F3N2S2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
1-(6-sulfanylidenecyclohexa-1,3-dien-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S2/c15-14(16,17)9-4-3-5-10(8-9)18-13(21)19-11-6-1-2-7-12(11)20/h1-6,8H,7H2,(H2,18,19,21) |
InChIキー |
SRNJTPWLNCTQTL-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=C(C1=S)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


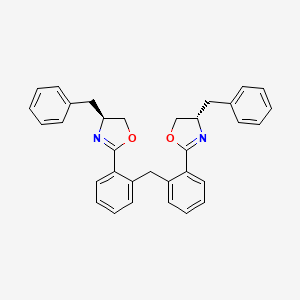
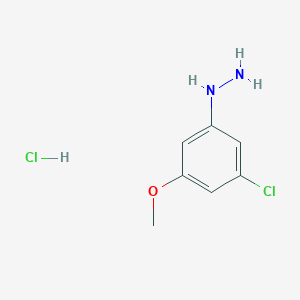
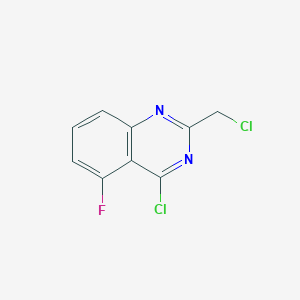
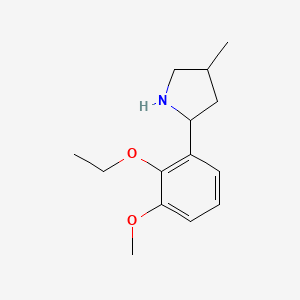

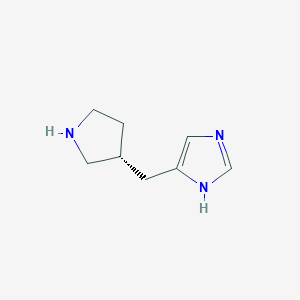

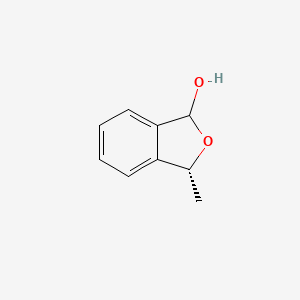
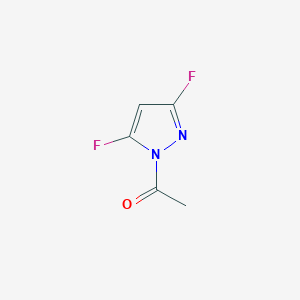
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
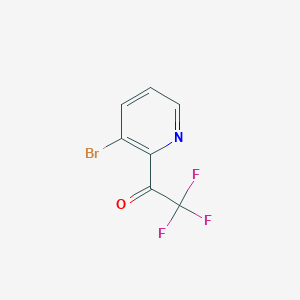
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

